molecular formula C15H10BrN5O2 B13363604 3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile

3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile

Cat. No.: B13363604
M. Wt: 372.18 g/mol
InChI Key: YONAUFDHKMMZER-UHFFFAOYSA-N
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Description

3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyrazolo[3,4-b]pyridine moiety, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-bromo-2-methylpyridine and indole derivatives can be subjected to cyclization reactions in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity towards molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H10BrN5O2

Molecular Weight

372.18 g/mol

IUPAC Name

5-bromo-3'-methyl-2,6'-dioxospiro[1H-indole-3,4'-5,7-dihydro-2H-pyrazolo[3,4-b]pyridine]-5'-carbonitrile

InChI

InChI=1S/C15H10BrN5O2/c1-6-11-12(21-20-6)19-13(22)9(5-17)15(11)8-4-7(16)2-3-10(8)18-14(15)23/h2-4,9H,1H3,(H,18,23)(H2,19,20,21,22)

InChI Key

YONAUFDHKMMZER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)NC(=O)C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N

Origin of Product

United States

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